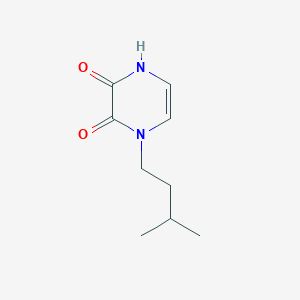
1-Isopentyl-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopentyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that belongs to the class of dihydropyrazines This compound is characterized by its unique structure, which includes a pyrazine ring fused with a dihydropyrazine-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopentyl-1,4-dihydropyrazine-2,3-dione typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution of pyrazine with isopentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Isopentyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the isopentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted dihydropyrazines .
科学的研究の応用
1-Isopentyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1-Isopentyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .
類似化合物との比較
Similar Compounds
1,4-Dihydropyrazine-2,3-dione: A closely related compound with similar chemical properties.
1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione: Another heterocyclic compound with comparable reactivity.
Uniqueness
1-Isopentyl-1,4-dihydropyrazine-2,3-dione is unique due to its specific isopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-(3-methylbutyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-5-11-6-4-10-8(12)9(11)13/h4,6-7H,3,5H2,1-2H3,(H,10,12) |
InChIキー |
OYSRXXWPJQNYRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C=CNC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


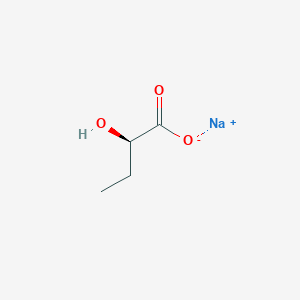
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
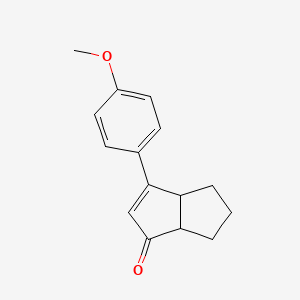
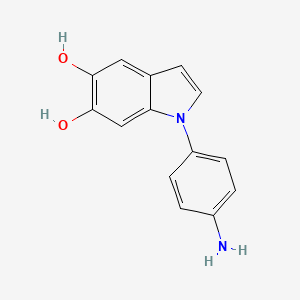
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
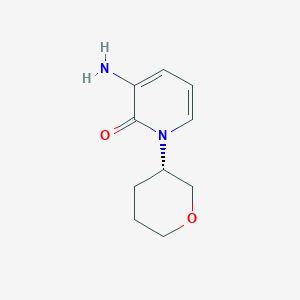

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)



![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
